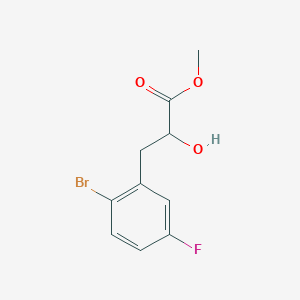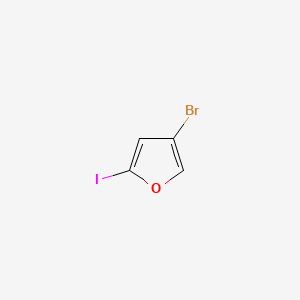
4-Bromo-2-iodofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-iodofuran is an organic compound with the molecular formula C₄H₂BrIO. It is a derivative of furan, a heterocyclic aromatic compound containing a five-membered ring with one oxygen atom. The presence of both bromine and iodine atoms in the furan ring makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodofuran typically involves halogenation reactions. One common method is the sequential halogenation of furan. Initially, furan undergoes bromination to form 2-bromofuran. This intermediate is then subjected to iodination to yield this compound. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-iodofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced with aryl or alkyl groups.
Oxidation and Reduction: The furan ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted furans, while oxidation can produce furan-2,5-dicarboxylic acid derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-2-iodofuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Researchers explore its potential as a precursor for biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-iodofuran involves its reactivity due to the presence of halogen atomsThe molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
- 2-Bromo-5-iodofuran
- 2-Iodo-5-bromofuran
- 2,5-Dibromofuran
- 2,5-Diiodofuran
Comparison: 4-Bromo-2-iodofuran is unique due to the specific positioning of the bromine and iodine atoms on the furan ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of both bromine and iodine allows for selective functionalization and coupling reactions, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C4H2BrIO |
|---|---|
Peso molecular |
272.87 g/mol |
Nombre IUPAC |
4-bromo-2-iodofuran |
InChI |
InChI=1S/C4H2BrIO/c5-3-1-4(6)7-2-3/h1-2H |
Clave InChI |
XWQDLERVYIYFKR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC=C1Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


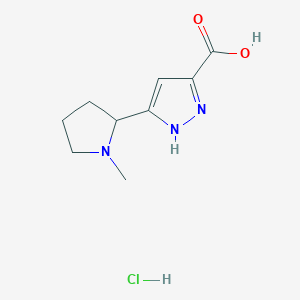
![N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride](/img/structure/B13478459.png)
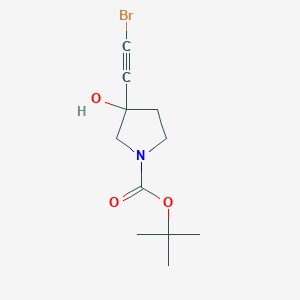
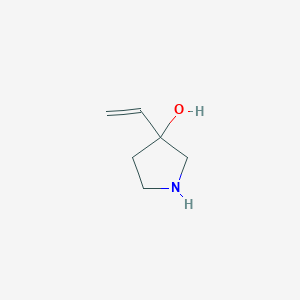
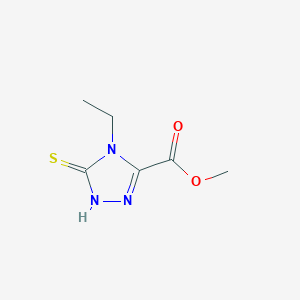
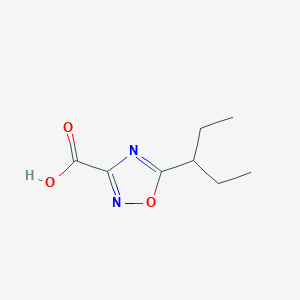
![methyl 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13478484.png)
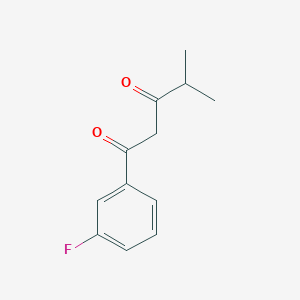
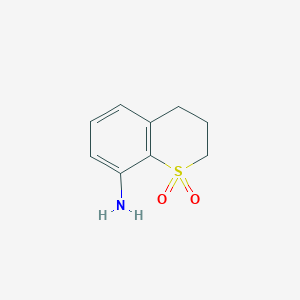
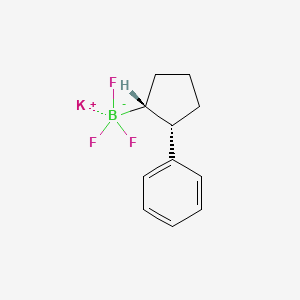
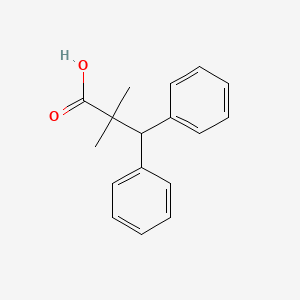
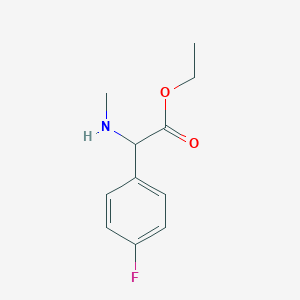
![[3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride](/img/structure/B13478508.png)
